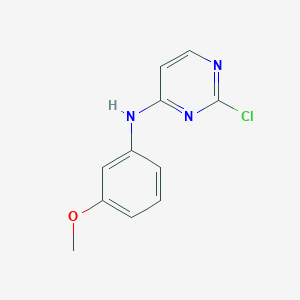

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine

Vue d'ensemble

Description

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-methoxyaniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form substituted pyrimidine derivatives.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-chloro-N-(3-hydroxyphenyl)pyrimidin-4-amine.

Reduction: The nitro group, if present, can be reduced to an amino group, resulting in the formation of 2-chloro-N-(3-aminophenyl)pyrimidin-4-amine

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) in methanol

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .

Applications De Recherche Scientifique

Neuroprotective and Anti-inflammatory Properties

Recent studies have highlighted the compound's role in the synthesis of novel triazole-pyrimidine hybrids, which exhibit promising neuroprotective and anti-inflammatory properties. These hybrids are designed to target neurodegenerative conditions by modulating inflammatory responses in neuronal tissues. The synthesis involves mass spectrometry, NMR spectroscopy, and X-ray diffraction for characterization, confirming their potential efficacy in neuroprotection.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly against colorectal cancer cell lines such as Caco-2 and HT-29. In vitro studies showed that derivatives of 2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine could inhibit cell proliferation significantly, with some derivatives exhibiting effects comparable to established anticancer agents . The structure-activity relationship analysis indicates that modifications to the pyrimidine ring can enhance anticancer efficacy.

Development of Acaricides

This compound has been utilized in developing novel acaricides effective against agricultural pests such as Tetranychus urticae. One optimized derivative, HNPC-A188, demonstrated excellent acaricidal activity with an LC50 value of 0.19 mg/L, comparable to commercial standards like cyenopyrafen (LC50 = 0.13 mg/L). This application underscores the compound's importance in sustainable agriculture.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Key steps include halogenation, amination, and substitution reactions to introduce the methoxyphenyl group. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.

The biological activities of this compound extend beyond anticancer and acaricidal properties:

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. | |

| Antihypertensive | Some derivatives show potential in lowering blood pressure through enzyme inhibition. | |

| Antioxidant | The compound's structure suggests possible antioxidant activity due to its ability to scavenge free radicals. |

Neuroprotective Studies

A specific study focused on the neuroprotective effects of triazole-pyrimidine hybrids derived from this compound showed significant reductions in neuroinflammation markers in vitro, indicating potential therapeutic applications in neurodegenerative diseases.

Acaricide Efficacy

Field trials assessing HNPC-A188's efficacy demonstrated its effectiveness in controlling mite populations with minimal environmental impact compared to traditional chemical pesticides.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the enzyme’s active site, thereby blocking phosphorylation events critical for cell signaling and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine: Similar structure but with a quinazoline ring instead of a pyrimidine ring.

2-Chloro-N-(2-methoxyphenyl)pyrimidin-4-amine: Similar structure but with the methoxy group at the 2-position instead of the 3-position.

2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group at the 4-position instead of an amine group .

Uniqueness

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the chlorine atom at the 2-position allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development .

Activité Biologique

2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure comprising a pyrimidine ring substituted with a chlorine atom at the 2-position, an amine group at the 4-position, and a methoxyphenyl group at the nitrogen atom. Its molecular formula and structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The characterization of this compound can be achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its molecular structure and functional groups.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

1. Antimicrobial Activity

Pyrimidine derivatives, including this compound, have shown promising antimicrobial properties. Studies have reported that similar compounds can inhibit the growth of various bacterial and fungal strains, suggesting that this compound may also possess such activity due to its structural characteristics.

2. Anticancer Properties

The compound has been explored for its anticancer potential. Related pyrimidine derivatives have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

3. Enzyme Inhibition

Preliminary findings suggest that this compound may act as an enzyme inhibitor. Interaction studies indicate that modifications to its structure can significantly influence binding affinities with target proteins or receptors involved in disease pathways.

Case Studies

Several case studies highlight the biological activity of pyrimidine derivatives similar to this compound:

-

Case Study 1: Anticancer Activity

A study evaluated the effects of related compounds on hematological cancer cell lines. Results indicated that specific substitutions on the pyrimidine ring enhanced anticancer activity by targeting metabolic pathways critical for tumor growth . -

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyrimidine derivatives, demonstrating significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggested that structural modifications could optimize antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The following table summarizes some structurally related compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | Chlorine at 2-position; methoxy at 4-position | Anticancer activity | Different substitution pattern may affect activity |

| N-Methylquinazolin-4-amine | Quinazoline core with methyl group | Potent apoptosis inducer | Different core structure leads to distinct properties |

| 6-Chloro-N-(3-chloro-4-methoxyphenyl)pyrimidin-4-amine | Chlorine at 6-position; additional chlorophenyl group | Antimicrobial properties | Additional chlorine may enhance activity against specific targets |

Propriétés

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXKUDIRTBOIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.